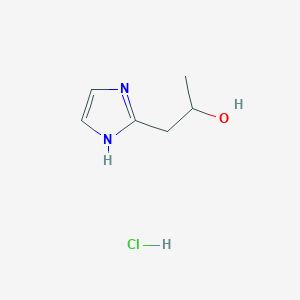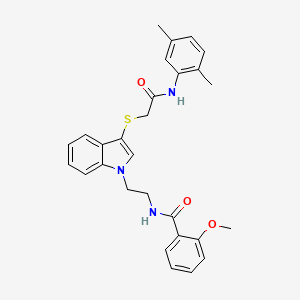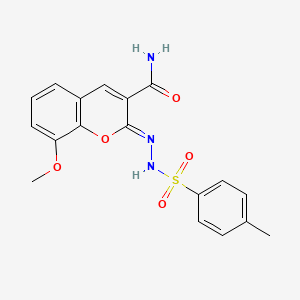
1-(1H-Imidazol-2-yl)propan-2-ol-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-2-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O and its molecular weight is 162.62. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Imidazol ist der Grundbaustein einiger Naturstoffe wie Histidin, Purin, Histamin und DNA-basierten Strukturen . Es hat sich zu einem wichtigen Baustein bei der Entwicklung neuer Medikamente entwickelt . Die Derivate von Imidazol zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimikrobielle, entzündungshemmende, Antitumor-, Antidiabetika-, Antiallergie-, Antipyretika-, antivirale, antioxidative, antiamöbische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Antimicrobielle Wirksamkeit
Einige Derivate von Imidazol haben ein gutes antimicrobielle Potenzial gezeigt . Dies macht “1-(1H-Imidazol-2-yl)propan-2-ol-Hydrochlorid” zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.
Anti-tuberkulose-Aktivität
Imidazol-Derivate wurden synthetisiert und auf ihre antituberkulose Aktivität gegen Mycobacterium tuberculosis untersucht . Dies deutet darauf hin, dass “this compound” möglicherweise zur Behandlung von Tuberkulose eingesetzt werden könnte.
Synthese von Funktionsmolekülen
Imidazole sind Schlüsselkomponenten für Funktionsmoleküle, die in einer Vielzahl von Alltagsanwendungen eingesetzt werden . Die regioselektive Synthese von substituierten Imidazolen wurde in jüngsten Fortschritten hervorgehoben .
Anwendungen in Farbstoffen für Solarzellen und andere optische Anwendungen
Imidazole werden in der aufstrebenden Forschung zu Farbstoffen für Solarzellen und anderen optischen Anwendungen eingesetzt .
Anwendungen in Funktionsmaterialien
Imidazole werden auch bei der Entwicklung von Funktionsmaterialien eingesetzt .
Anwendungen in der Katalyse
Imidazole haben sich im Bereich der Katalyse als nützlich erwiesen .
Wasserstoffbrückenbindungs-Wechselwirkungen
“this compound” könnte potenziell in der Forschung mit Wasserstoffbrückenbindungs-Wechselwirkungen eingesetzt werden, da Imidazol-Verbindungen sowohl intra- als auch intermolekulare Wasserstoffbrückenbindungen ausbilden .
Wirkmechanismus
Target of Action
It is known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets leading to changes in cellular processes . The specific interactions and resulting changes would depend on the target and the biological activity.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects would depend on the specific pathway and the biological activity.
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could be diverse .
Biochemische Analyse
Biochemical Properties
1-(1H-imidazol-2-yl)propan-2-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context. Additionally, it has been observed to interact with histidine residues in proteins, affecting their function and stability .
Cellular Effects
1-(1H-imidazol-2-yl)propan-2-ol hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving protein kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride involves several key interactions. At the molecular level, it binds to specific sites on enzymes and proteins, leading to changes in their activity. For example, its interaction with cytochrome P450 enzymes can result in either inhibition or activation, depending on the enzyme subtype and the presence of other cofactors. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can be toxic, leading to adverse effects such as organ damage or metabolic disturbances .
Metabolic Pathways
1-(1H-imidazol-2-yl)propan-2-ol hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can be metabolized to various intermediates, which may have different biological activities. Additionally, it can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
The transport and distribution of 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may also bind to plasma proteins, affecting its bioavailability and distribution within the body .
Subcellular Localization
1-(1H-imidazol-2-yl)propan-2-ol hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific organelles such as the mitochondria or the endoplasmic reticulum, where it can interact with local enzymes and proteins. Post-translational modifications and targeting signals play a crucial role in directing the compound to its specific subcellular locations .
Eigenschaften
IUPAC Name |
1-(1H-imidazol-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5(9)4-6-7-2-3-8-6;/h2-3,5,9H,4H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIYIZVGXXKBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-93-7 |
Source


|
| Record name | 1-(1H-imidazol-2-yl)propan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopropyl-5-fluoro-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2496674.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)


![N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)

![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2496688.png)

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)

![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)
